molecular formula C20H40O2 B3052192 Isopropyl heptadecanoate CAS No. 39265-84-4

Isopropyl heptadecanoate

Cat. No.: B3052192
CAS No.: 39265-84-4
M. Wt: 312.5 g/mol
InChI Key: JYARKAZTNPOGRN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl heptadecanoate can be synthesized through the esterification reaction between heptadecanoic acid and isopropanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Heptadecanoic acid+IsopropanolIsopropyl heptadecanoate+Water\text{Heptadecanoic acid} + \text{Isopropanol} \rightarrow \text{this compound} + \text{Water} Heptadecanoic acid+Isopropanol→Isopropyl heptadecanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

Isopropyl heptadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of heptadecanoic acid and isopropanol. Transesterification involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

Scientific Research Applications

Isopropyl heptadecanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The primary mechanism of action of isopropyl heptadecanoate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin or mucous membranes. This barrier helps to retain moisture and prevent the loss of water, thereby improving hydration and skin texture. Additionally, its emollient properties help to soften and smooth the skin .

Comparison with Similar Compounds

Isopropyl heptadecanoate can be compared with other esters used in cosmetic and pharmaceutical formulations, such as isopropyl myristate and isopropyl palmitate. These compounds share similar emollient properties but differ in their fatty acid chain lengths and molecular weights. This compound is unique due to its specific chain length, which provides a balance between spreadability and absorption on the skin .

Similar Compounds

    Isopropyl myristate: Formed from myristic acid and isopropanol.

    Isopropyl palmitate: Formed from palmitic acid and isopropanol.

These compounds are commonly used in similar applications but may vary in their specific properties and performance based on their molecular structures .

Properties

IUPAC Name

propan-2-yl heptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19(2)3/h19H,4-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYARKAZTNPOGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192516
Record name Isopropyl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39265-84-4
Record name 1-Methylethyl heptadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39265-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl heptadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039265844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl heptadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL HEPTADECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2JKX5X0WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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